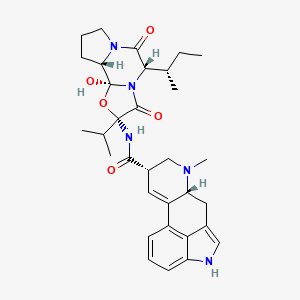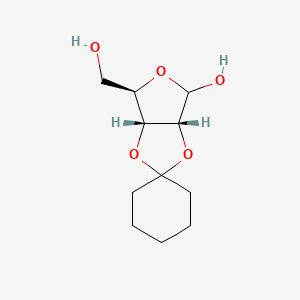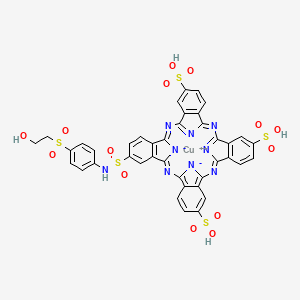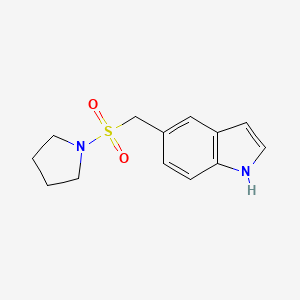
beta-Ergocryptinine
Descripción general
Descripción
Beta-Ergocryptinine is a natural product found in Festuca rubra and Claviceps purpurea . It is an ergopeptine and one of the ergoline alkaloids . It is isolated from ergot or fermentation broth and it serves as starting material for the production of bromocriptine .
Synthesis Analysis
The biosynthetic pathways to ergocryptine start with the prenylation of L-tryptophan in an SN1 fashion with dimethylallyl pyrophosphate (DMAPP). DMAPP is derived from mevalonic acid. This reaction is catalyzed by a prenyltransferase enzyme named FgaPT2 in Aspergillus fumigatus .Molecular Structure Analysis
Beta-Ergocryptinine has a molecular formula of C32H41N5O5 and a molecular weight of 575.7 g/mol . Two isomers of ergocryptine exist, α-ergocryptine and β-ergocryptine. The beta differs from the alpha form only in the position of a single methyl group, which is a consequence of the biosynthesis in which the proteinogenic amino acid leucine is replaced by isoleucine .Chemical Reactions Analysis
The α- and β- epimers of ergocryptinine, and the pair β-ergocryptine and ergocristine are not always separated, although with LC-MS/MS detection ergocryptine and ergocristine can be distinguished by their different masses .Physical And Chemical Properties Analysis
Beta-Ergocryptinine has a molecular weight of 575.7 g/mol .Aplicaciones Científicas De Investigación
Estrogen Receptor Gene Structure and Expression : Enmark et al. (1997) explored the genomic structure and chromosomal localization of the human estrogen receptor beta gene, revealing its expression in multiple tissues, including the testis and ovarian granulosa cells. This could be relevant for understanding the effects of ergot alkaloids like beta-Ergocryptinine on estrogen receptors (Enmark et al., 1997).
Beta-Hydroxy-Beta-Methylbutyrate (HMB) on Exercise Performance : Wilson et al. (2008) reviewed the effects of the leucine metabolite HMB, an ergogenic aid, on exercise performance and muscle hypertrophy. Although not directly about beta-Ergocryptinine, this research provides context for ergogenic applications of ergot alkaloids (Wilson et al., 2008).
Ergot Alkaloids in Food : Klug et al. (1988) developed a method for routine analysis of ergot alkaloids in cereal products, including beta-Ergocryptinine. This is significant for food safety and understanding the contamination routes of ergot alkaloids (Klug et al., 1988).
Interaction of Chemicals with Estrogen Receptor Beta : Kuiper et al. (1998) investigated the estrogenic activity of various chemicals, including phytoestrogens, with estrogen receptor beta. This study can be insightful for understanding how ergot alkaloids like beta-Ergocryptinine might interact with estrogen receptors (Kuiper et al., 1998).
Estrogen Receptor Beta in the Mouse Brain : Mitra et al. (2003) detailed the distribution of ER beta in the adult ovariectomized mouse brain, offering insights into how ergot alkaloids might interact with estrogen receptors in the brain (Mitra et al., 2003).
Epimerization of Ergopeptine Alkaloids : Smith and Shappell (2002) studied the epimerization of ergopeptine alkaloids in various solvents, which is crucial for understanding the stability and activity of compounds like beta-Ergocryptinine (Smith & Shappell, 2002).
Safety And Hazards
It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
(6aR,9S)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,13,15,17-18,20,24-25,27,33,41H,6,8,11-12,14,16H2,1-5H3,(H,34,38)/t18-,20-,24+,25-,27-,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWXOXLDOMRDHW-NKIAMHPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Ergocryptinine | |
CAS RN |
19467-61-9 | |
| Record name | beta-Ergocryptinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019467619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-ERGOCRYPTININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142T1S7N8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, 3,6-dimethyl-, (2-exo,3-endo)- (9CI)](/img/no-structure.png)
![[2-(2-Methoxyethyl)phenyl]methanol](/img/structure/B570593.png)
![N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]formamide](/img/structure/B570596.png)
![[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B570597.png)


![4-Oxo-2-(tritylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B570602.png)
![4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B570603.png)
![6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B570604.png)
![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B570605.png)

